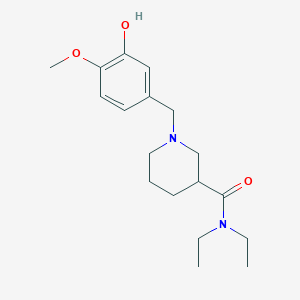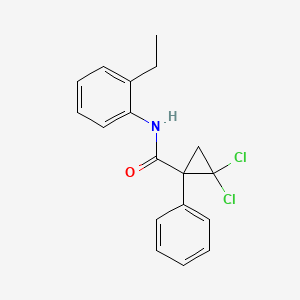![molecular formula C16H14F2N2O2 B5083430 N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5083430.png)
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide, also known as Dabrafenib, is a selective inhibitor of the BRAF kinase, which is a key component of the MAPK signaling pathway.
Mechanism of Action
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide works by selectively inhibiting the activity of the BRAF kinase, which is a key component of the MAPK signaling pathway. This pathway is involved in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. By inhibiting BRAF, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide can reduce the activity of the MAPK pathway and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and to reduce the activation of immune cells, such as T cells and natural killer cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide is its selectivity for BRAF, which allows for targeted inhibition of the MAPK pathway. This makes it a useful tool for studying the role of this pathway in cancer and other diseases. However, its effectiveness can be limited by the development of resistance, which can occur through various mechanisms, such as the activation of alternative signaling pathways or the development of mutations in the BRAF gene.
Future Directions
There are several future directions for research on N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide. One area of interest is the development of combination therapies that target multiple components of the MAPK pathway, in order to overcome resistance and improve efficacy. Another area of research is the identification of biomarkers that can predict response to treatment, in order to personalize therapy and improve outcomes. Finally, there is interest in investigating the potential of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases.
Synthesis Methods
The synthesis of N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide involves the reaction of 2,4-difluoroaniline with 2-methylbenzoic acid, followed by the coupling of the resulting product with N-(2-hydroxyethyl)acetamide. The final product is obtained after purification by column chromatography and crystallization.
Scientific Research Applications
N-{2-[(2,4-difluorophenyl)amino]-2-oxoethyl}-2-methylbenzamide has been extensively studied for its therapeutic potential in the treatment of various cancers. It has been shown to be effective in the treatment of melanoma, non-small cell lung cancer, and thyroid cancer, among others. In addition, it has been used in preclinical studies to investigate the role of the MAPK pathway in cancer progression and to develop new targeted therapies.
properties
IUPAC Name |
N-[2-(2,4-difluoroanilino)-2-oxoethyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O2/c1-10-4-2-3-5-12(10)16(22)19-9-15(21)20-14-7-6-11(17)8-13(14)18/h2-8H,9H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKPVSUWMILFGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[3-(3-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5083358.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-hydroxy-1,1-dimethylethyl)-3-isoxazolecarboxamide](/img/structure/B5083362.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5083369.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B5083375.png)
![N-butyl-2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxamide](/img/structure/B5083380.png)

![1-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-diazepan-5-one](/img/structure/B5083404.png)


![methyl 4-[({[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B5083425.png)

![4-(4-cyclopentyl-1-piperazinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5083434.png)
![2-[(4-methylphenyl)thio]-N-{2-[(2-thienylmethyl)thio]ethyl}acetamide](/img/structure/B5083438.png)